3-Bromo-2-methyl-6-nitro-2H-indazole

Catalog No.
S686042
CAS No.
74209-41-9
M.F
C8H6BrN3O2
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methyl-6-nitro-2H-indazole

Traditional 1H-indazole or unmethylated analogs produce tautomeric mixtures, leading to poor regiocontrol and intractable byproducts. This compound provides a stable, pre-methylated 2H-indazole core with the correct dipole and geometry for reliable SAR. - Eliminates in-house N2-methylation and chromatographic separation. - Orthogonal 3-Br (Suzuki) and 6-NO2 (reduction to amine) handles enable rapid library synthesis. - High regioisomeric purity ensures reproducible impurity profiles for scale-up.

CAS Number

74209-41-9

Product Name

3-Bromo-2-methyl-6-nitro-2H-indazole

IUPAC Name

3-bromo-2-methyl-6-nitroindazole

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3

InChI Key

RQSRFUOTGACRJJ-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br

Synonyms

3-Bromo-2-methyl-6-nitro-2H-indazole, 3-Bromo-6-nitro-2-methyl-2H-indazole, 2-Methyl-3-bromo-6-nitro-2H-indazole, 3-Bromo-2-methyl-6-nitroindazole

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g

3-Bromo-2-methyl-6-nitro-2H-indazole (CAS 74209-41-9) is a highly specialized, regio-fixed heterocyclic building block essential for developing 2H-indazole-based pharmacophores. By locking the indazole core into the less thermodynamically favored 2H-tautomeric form via N2-methylation, this compound provides a stable, predictable scaffold for downstream functionalization. The molecule features two orthogonal reaction handles: a 3-bromo group primed for palladium-catalyzed cross-coupling and a 6-nitro group that serves as a masked amine for late-stage diversification. For procurement, sourcing this pre-functionalized, high-purity scaffold eliminates the need for challenging, low-yielding regioselective alkylation steps in-house, offering a direct, reproducible route to complex 2,3,6-trisubstituted 2H-indazoles used in advanced medicinal chemistry and materials science [1].

Research Fit

Regiospecific 2H-indazole scaffold with N-2 methyl
C3 bromo handle for Pd-catalyzed cross-coupling
6-nitro group enables electron-withdrawing modulation
Supports parallel library synthesis and SAR exploration

Substituting 3-bromo-2-methyl-6-nitro-2H-indazole with its more common 1H-isomer (3-bromo-1-methyl-6-nitro-1H-indazole) or the unmethylated precursor (3-bromo-6-nitro-1H-indazole) leads to fundamental failures in both synthetic workflows and application efficacy. The unmethylated analog exists as a tautomeric mixture, resulting in poor regiocontrol during subsequent N-alkylation or cross-coupling, often yielding intractable mixtures that require costly chromatographic separation. Furthermore, the 2H-indazole core possesses a distinct dipole moment, electronic distribution, and spatial geometry compared to the 1H-isomer. In targeted drug discovery, these geometric differences drastically alter hydrogen-bonding profiles and target binding affinities; a 1H-indazole cannot act as a structural surrogate for a 2H-indazole. Attempting to use cheaper 1H-indazole analogs as substitutes in 2H-targeted discovery programs will yield irrelevant structure-activity relationship (SAR) data and compromise the final product[1].

Substitution Risk

Des-bromo analog
Lacks C3 halogen for direct cross-coupling; requires additional functionalization steps.
N-1 methyl regioisomer
May alter electronic distribution and steric vectors, potentially affecting pharmacophore mapping.
Alternative nitro position or non-nitrated
Electron-withdrawing pattern and C3 reactivity may differ, impacting downstream transformations.

Eliminating Regioisomer Separation Penalties

In-house synthesis of 2-methyl-2H-indazoles via direct methylation of 3-bromo-6-nitro-1H-indazole typically favors the 1H-isomer, resulting in poor yields of the desired 2H-isomer and requiring extensive purification. Procuring the pre-methylated 3-bromo-2-methyl-6-nitro-2H-indazole (>98% purity) bypasses this bottleneck. Standard methylation (e.g., MeI, K2CO3) of the unmethylated precursor yields only 15-25% of the 2-methyl isomer, with the 1-methyl isomer dominating (75-85%). By sourcing the isolated 2H-isomer, process chemists avoid a ~75% mass loss and the associated solvent and time costs of chromatographic separation, directly improving the overall synthetic throughput for 2H-indazole targets [1].

Evidence DimensionYield of pure 2-methyl isomer
Target Compound Data100% (Pre-isolated commercial scaffold)
Comparator Or Baseline15-25% (In-house methylation of 3-bromo-6-nitro-1H-indazole)
Quantified DifferenceEliminates ~75% material loss and chromatographic penalty
ConditionsStandard N-methylation conditions (MeI, base) vs. direct procurement

Procuring the pure 2-methyl isomer is economically and operationally superior to performing low-yielding, non-selective in-house methylations.

MW & Lipophilicity
Head-to-head
Δ MW +78.90 g/mol; Δ XLogP +0.19
Supports heavy-atom derivatization and logD optimization
Computed properties; validate experimentally for target-specific ADME

Bromo Handle for Efficient Cross-Coupling

The 3-bromo functionality on the 2H-indazole core provides an optimal balance of reactivity and stability for C-C bond formation compared to the 3-chloro analog. Under standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, standard aryl boronic acids, 80°C), the 3-bromo-2-methyl-6-nitro-2H-indazole achieves >85% conversion within 4 hours. In contrast, the class-equivalent 3-chloro-2-methyl-6-nitro-2H-indazole typically shows <30% conversion under identical conditions, requiring specialized, expensive dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and higher temperatures (100-110°C) to reach comparable yields. This makes the 3-bromo variant the most cost-effective and versatile choice for library generation and scale-up [1].

Evidence DimensionCross-coupling conversion rate (4 hours)
Target Compound Data>85% conversion (3-bromo derivative)
Comparator Or Baseline<30% conversion (3-chloro derivative)
Quantified Difference>55% higher conversion without specialized ligands
ConditionsStandard Suzuki-Miyaura conditions (Pd(dppf)Cl2, 80°C)

The 3-bromo handle allows the use of standard, inexpensive palladium catalysts, significantly reducing the cost of downstream functionalization.

Polarizability & Refractivity
Head-to-head
Δ Polarizability +5.79 ų (+37.5%); Δ Molar Refractivity +19.96 cm³ (+43.6%)
Informs halogen bonding potential in target engagement studies
Model-derived; confirm via crystallography or binding assays

Nitro Group Orthogonal Reduction

The 6-nitro group in 3-bromo-2-methyl-6-nitro-2H-indazole is strategically positioned for late-stage reduction to an amine following functionalization at the 3-position. Once the 3-position is substituted via cross-coupling, the nitro group can be quantitatively reduced (>95% yield) using mild conditions (e.g., Fe/NH4Cl or Zn/AcOH) without disturbing the newly formed C-C bond or the 2-methyl group. If a 6-amino precursor were used initially, it would require protection (e.g., Boc or Cbz) to prevent competitive binding to the palladium catalyst or unwanted side reactions during the cross-coupling step. The nitro group effectively acts as a robust, atom-economical protecting group that streamlines the synthetic sequence [1].

Evidence DimensionSynthetic steps required for 3,6-difunctionalization
Target Compound Data2 steps (Coupling -> Reduction)
Comparator Or Baseline4 steps (Protection -> Coupling -> Deprotection -> Functionalization) for 6-amino analogs
Quantified DifferenceSaves 2 synthetic steps and associated yield losses
ConditionsStandard library synthesis workflows

Using the nitro-substituted scaffold eliminates the need for amine protecting groups, shortening the synthetic route and improving overall yield.

Electronic Structure vs. 1H-isomer
Class-level
Distinct π-electron density; predicted pKa -2.90
N-2 methyl pattern influences cross-coupling reactivity and SAR vector
Based on indazole regioisomer literature; verify for specific transformations
C3 Bromo Coupling Handle
Class-level
C-Br enables Pd(0) oxidative addition; des-bromo analog requires pre-functionalization
Supports one-step diversification and reduces synthetic step count
Synthetic utility context; assess catalyst compatibility in specific conditions

Kinase Inhibitor Library Synthesis

The fixed 2H-indazole core is a privileged scaffold in medicinal chemistry, often exhibiting unique kinase selectivity profiles compared to 1H-indazoles due to its distinct hydrogen-bonding geometry. This compound is the ideal starting material for generating libraries of 3-aryl-2-methyl-2H-indazol-6-amines, directly leveraging the 3-bromo group for Suzuki couplings and the 6-nitro group for subsequent reduction and amide formation [1].

2H-Indazole Fluorescent Probes

2H-indazoles frequently possess distinct photophysical properties, such as larger Stokes shifts, compared to their 1H counterparts. The orthogonal 3-bromo and 6-nitro handles allow for the precise, stepwise installation of fluorophores and targeting moieties, making this scaffold highly suitable for developing advanced imaging agents[2].

Scale-Up of 2,3,6-Trisubstituted Indazole APIs

For process chemistry and industrial scale-up, the high regiochemical purity of this commercially available building block ensures reproducible impurity profiles. Procuring this specific isomer eliminates the variable yields and complex purification steps associated with in-house methylation, fulfilling a critical requirement for the reliable manufacturing of indazole-based active pharmaceutical ingredients (APIs) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
Bromo-enhanced polarizability for σ-hole probing
Halogen bond-driven affinity assessment
C3 diversification for kinase libraries
C3 bromo cross-coupling handle
One-step coupling efficiency and library scope
X-ray crystallography phasing
Bromine anomalous scattering signal
SAD phasing feasibility and data quality
2H-indazole pharmacophore mapping
N-2 methyl geometry and electronic distribution
Regioisomer-specific pharmacophore alignment

XLogP3

2.4

Wikipedia

3-Bromo-2-methyl-6-nitro-2H-indazole

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